Enzymatic Stability Advantage of D-Phenylalanine Configuration in Peptide Design
N-Boc-4-ethynyl-D-phenylalanine incorporates a D-configured phenylalanine core. Direct comparative studies on model tripeptides demonstrate that substitution of L-phenylalanine with D-phenylalanine confers complete resistance to enzymatic cleavage by trypsin, chymotrypsin, and pepsin [1]. In contrast, the corresponding L-phenylalanine-containing tripeptide underwent complete cleavage within 72 hours [1]. This D-configuration provides a quantifiable stability advantage for peptidomimetic design.
| Evidence Dimension | Enzymatic stability of tripeptide |
|---|---|
| Target Compound Data | Complete resistance to enzymatic cleavage |
| Comparator Or Baseline | Tripeptide containing L-phenylalanine |
| Quantified Difference | 100% cleavage of L-analog within 72 h vs. 0% cleavage of D-analog |
| Conditions | Exposure to trypsin, chymotrypsin, and pepsin in vitro |
Why This Matters
This stability advantage directly impacts procurement decisions for in vivo studies or therapeutic peptide development where proteolytic degradation limits half-life.
- [1] Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids. View Source
